molecular formula C8H18N2O B7932059 2-(2,4-Dimethyl-piperazin-1-yl)-ethanol

2-(2,4-Dimethyl-piperazin-1-yl)-ethanol

Cat. No.: B7932059
M. Wt: 158.24 g/mol
InChI Key: KKPFYSKTFTTXBR-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-piperazin-1-yl)-ethanol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine core linked to an ethanol functional group. The piperazine ring is a privileged scaffold in pharmaceutical development, known for contributing to molecular recognition and bioavailability in biologically active molecules . Compounds with similar piperazine-ethanol structures have been identified as key synthetic intermediates and have demonstrated potential in various research fields. For instance, such structures are frequently explored in the synthesis of novel receptor ligands and the development of potential anticancer agents . The specific stereochemistry and substitution pattern on the piperazine ring can significantly influence a compound's biological activity and physicochemical properties, making this class of compounds a valuable area of investigation for researchers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylpiperazin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8-7-9(2)3-4-10(8)5-6-11/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPFYSKTFTTXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Mechanistic Studies of 2 2,4 Dimethyl Piperazin 1 Yl Ethanol

Evolution of Synthetic Strategies for 2-(2,4-Dimethyl-piperazin-1-yl)-ethanol

The synthesis of this compound is fundamentally rooted in the principles of amine alkylation. The evolution of these strategies showcases a progression towards greater efficiency, selectivity, and sustainability.

Early-Stage Synthetic Routes and Precursors

The primary precursors for the synthesis of this compound are 2,4-dimethylpiperazine and a reactant that can introduce the 2-hydroxyethyl group. The synthesis of the precursor, 2,4-dimethylpiperazine, can itself be considered an early-stage step. One common industrial method for producing substituted piperazines involves the reaction of an appropriate amino alcohol with a hydrogenation-dehydrogenation catalyst. For instance, 2,5-dimethylpiperazine (B91223) can be synthesized from isopropanolamine in the presence of a Raney nickel catalyst. acs.org Another route involves the reaction of an alkylene diamine with a glycol in the presence of a catalyst like nickel-copper-chromium oxide. google.com A patented method describes the preparation of 1,4-dimethylpiperazine (B91421) from N-methyldiethanolamine and monomethylamine. google.com

Once 2,4-dimethylpiperazine is obtained, the most direct early synthetic route to the final product is the N-alkylation with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. This is a classic nucleophilic substitution reaction where the secondary amine of the piperazine (B1678402) attacks the electrophilic carbon of the haloethanol, displacing the halide. To favor mono-alkylation and avoid the formation of a quaternary ammonium (B1175870) salt, this reaction is often carried out with an excess of the piperazine and in the presence of a base to neutralize the hydrogen halide formed.

Another early-stage approach involves the ring-opening of ethylene (B1197577) oxide with 2,4-dimethylpiperazine. researchgate.netugr.es This reaction is typically base-catalyzed and offers high atom economy as all atoms of the reactants are incorporated into the final product.

Comparative Analysis of Conventional Synthetic Pathways

The two primary conventional pathways to this compound—alkylation with a 2-haloethanol and ring-opening of ethylene oxide—present distinct advantages and disadvantages.

The alkylation with 2-haloethanols is a straightforward and widely used method. However, it can be challenging to control the selectivity, leading to the formation of dialkylated byproducts. The use of an excess of the piperazine starting material can mitigate this, but this complicates the purification process. The reaction also generates a stoichiometric amount of salt waste.

The ring-opening of ethylene oxide is a more atom-economical process. researchgate.netugr.es However, ethylene oxide is a highly reactive and toxic gas, which requires specialized handling and equipment, posing significant safety challenges, especially on an industrial scale.

A third, less direct, conventional route is reductive amination . This would involve the reaction of 2,4-dimethylpiperazine with a 2-hydroxyaldehyde (glycolaldehyde) or a protected version thereof, followed by reduction of the resulting iminium ion. While effective, this multi-step process is less direct than the other two methods. youtube.comorganic-chemistry.orglibretexts.orgyoutube.com

Below is a comparative table of these conventional synthetic pathways.

Synthetic Pathway Precursors Typical Reagents/Conditions Advantages Disadvantages
N-Alkylation with 2-Haloethanol 2,4-Dimethylpiperazine, 2-Chloroethanol or 2-BromoethanolBase (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Acetonitrile, DMF)Readily available precursors, Straightforward procedure.Potential for dialkylation, Generates salt waste, Lower atom economy.
Ring-Opening of Ethylene Oxide 2,4-Dimethylpiperazine, Ethylene OxideBase catalyst, Solvent (e.g., Ethanol (B145695), Water)High atom economy, Direct route.Ethylene oxide is toxic and hazardous, Requires specialized equipment.
Reductive Amination 2,4-Dimethylpiperazine, GlycolaldehydeReducing agent (e.g., NaBH₄, H₂/Catalyst), Acid catalystGood selectivity, Milder conditions possible.Multi-step process, Less atom-economical than ring-opening.

Contemporary Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, sustainable, and scalable methods for the production of compounds like this compound.

Catalytic Synthesis and Process Optimization

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. For the synthesis of N-alkylated piperazines, catalytic approaches have been extensively explored.

One prominent method is the catalytic N-alkylation using alcohols as alkylating agents. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst. The aldehyde then undergoes reductive amination with the piperazine, and the catalyst, which had stored the hydrogen, facilitates the reduction of the iminium intermediate. This approach is highly atom-economical as water is the only byproduct. Supported metal catalysts, such as palladium on titanium dioxide (Pd/TiO2), have shown high activity for the N-alkylation of piperazine with alcohols. researchgate.net The reaction conditions, including temperature and catalyst loading, can be optimized to maximize the yield of the desired mono-alkylated product. nih.gov

The table below summarizes representative data for catalytic N-alkylation of amines, which is analogous to the synthesis of the title compound.

Catalyst System Amine Substrate Alkylating Agent Temperature (°C) Yield of N-alkylated product (%)
Cu-Zr Bimetallic NanoparticlesBenzylamineDimethyl Carbonate180>90 (mono- and di-methylated) nih.gov
Pd/TiO₂-PPiperazineMethanolRoom TemperatureHigh conversion and selectivity researchgate.net

Green Chemistry Principles in Synthesis (e.g., solvent-free, atom economy)

The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of this compound, applying green chemistry principles would favor the catalytic N-alkylation with ethanol over the use of 2-haloethanols due to the higher atom economy and the avoidance of salt waste. The use of greener solvents, such as ethanol itself (which can also act as a reagent) or water, is also a key consideration. researchgate.net Solvent-free conditions, where possible, offer the highest level of greenness by eliminating the need for a solvent altogether.

The concept of atom economy is a useful metric for evaluating the "greenness" of a reaction. It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants, expressed as a percentage. The reaction of 2,4-dimethylpiperazine with ethylene oxide to form this compound has a theoretical atom economy of 100%, making it an ideal reaction from this perspective. In contrast, the reaction with 2-chloroethanol has a significantly lower atom economy due to the formation of a salt byproduct.

Microfluidic and Continuous Flow Synthesis Techniques

Microfluidic and continuous flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated process optimization and scale-up. nih.govmdpi.comgoogle.com

The synthesis of piperazine derivatives has been successfully adapted to flow chemistry. nih.govmdpi.com For the synthesis of this compound, a continuous flow process could involve pumping a solution of 2,4-dimethylpiperazine and the alkylating agent (e.g., 2-chloroethanol or ethylene oxide) through a heated reactor containing a packed bed of a solid-supported catalyst or base. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purities of the final product. The use of flow reactors can also enhance safety, particularly when working with hazardous reagents like ethylene oxide.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of C-substituted piperazines is crucial as the three-dimensional arrangement of atoms significantly influences pharmacological activity. rsc.orgrsc.org The piperazine ring is a recognized "privileged structure" in medicinal chemistry, found in numerous drugs. rsc.orgnih.gov However, most existing drugs feature substitution only at the nitrogen atoms, leaving the vast chemical space of carbon-substituted piperazines relatively unexplored. rsc.orgrsc.org

Enantioselective and Diastereoselective Synthetic Routes

Creating the specific enantiomers and diastereomers of a molecule like this compound requires precise control over the formation of its chiral centers.

Enantioselective Routes: A prominent strategy for generating chiral piperazines involves the catalytic asymmetric hydrogenation of pyrazine (B50134) precursors. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral disubstituted piperazin-2-ones with excellent enantioselectivities, which can then be reduced to the corresponding chiral piperazines. rsc.org Another powerful method is the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones through palladium-catalyzed asymmetric allylation, which provides access to piperazines with fully substituted chiral centers. nih.gov

Diastereoselective Routes: Control of diastereoselectivity is essential when multiple chiral centers are present. A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been developed to synthesize trans-2,6-disubstituted piperazines. acs.org This method starts with aminoalkenes derived from chiral amino acids and yields the trans isomer with high selectivity. acs.org Conversely, other methods have been developed that are highly selective for the cis product. acs.org Recently, an iridium-catalyzed [3+3] cycloaddition of imines has been reported as a straightforward, atom-economic method for synthesizing C-substituted piperazines with high diastereoselective control, yielding a single diastereomer. nih.gov The choice of catalyst and ligands is often a key factor in dictating the diastereoselectivity of such reactions. scilit.com

Chiral Pool Strategies and Asymmetric Catalysis

Chiral Pool Synthesis: The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com α-Amino acids are particularly valuable in this regard for synthesizing chiral piperazines. mdpi.comrsc.orgrsc.orgresearchgate.net A common strategy involves converting an α-amino acid into a chiral 1,2-diamine, which then undergoes cyclization to form the piperazine ring. rsc.org For example, a practical, four-step synthesis starting from α-amino acids can yield orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org This strategy allows the chirality of the starting amino acid to be directly transferred to the final product.

Asymmetric Catalysis: Asymmetric catalysis is a powerful tool for creating chiral molecules from prochiral substrates. In the context of piperazine synthesis, transition-metal catalysis is prevalent.

Palladium Catalysis: As mentioned, Pd-catalyzed reactions are widely used, including the asymmetric allylic alkylation of piperazin-2-ones and the hydroamination of aminoalkenes. nih.govacs.org

Iridium Catalysis: Iridium catalysts have been employed for the asymmetric hydrogenation of pyrazines and in photocatalytic syntheses. nih.govresearchgate.net A photoredox-catalyzed C–H arylation of piperazines using an iridium complex has been reported, demonstrating a method for direct functionalization of the piperazine core. mdpi.com

Rhodium Catalysis: Chiral Rh-phosphine complexes are effective for the asymmetric hydrogenation of certain olefinic substrates containing a heterocyclic ring, a strategy that could be adapted for piperazine precursors. nih.gov

StrategyDescriptionKey FeaturesExample PrecursorsReferences
Chiral Pool SynthesisUses enantiopure starting materials like amino acids to transfer chirality to the product.Inherent chirality, predictable stereochemistry.α-Amino acids, chiral diamines. mdpi.comrsc.orgrsc.org
Asymmetric Catalysis (Hydrogenation)Uses a chiral catalyst to hydrogenate a prochiral double bond, creating a chiral center.High enantioselectivity, catalytic efficiency.Pyrazines, pyrazin-2-ols. rsc.orgresearchgate.net
Asymmetric Catalysis (Allylation)Palladium-catalyzed decarboxylative allylic alkylation of piperazinones.Creates α-tertiary chiral centers.N-protected piperazin-2-ones. nih.gov
Diastereoselective CyclizationIntramolecular cyclization (e.g., hydroamination) of a chiral precursor to form the ring with stereocontrol.High diastereoselectivity (cis or trans).Chiral aminoalkenes. acs.orgnih.gov

Resolution Techniques for Enantiomers

When a synthesis produces a racemic mixture (an equal mix of both enantiomers), resolution techniques are required to separate them.

Classical Resolution: This method involves reacting the racemic piperazine, which is basic, with a chiral acid. This reaction forms two different diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. mdpi.com While effective, this process can be tedious. nih.gov

Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic mixture. This allows for the separation of the unreacted, enantioenriched starting material from the product.

Enzymatic Kinetic Resolution: Enzymes can be highly selective catalysts. Lipases, for instance, have been used in the kinetic resolution of related heterocyclic alcohols, although success can be dependent on the specific structure. mdpi.com

Catalytic Kinetic Resolution: Chiral acylating agents have been used for the kinetic resolution of various N-heterocycles, including piperazines. nih.gov Another powerful method is asymmetric lithiation using a chiral ligand like (+)-sparteine, followed by reaction with an electrophile. This has been successfully applied to 2-arylpiperazines, yielding products with very high enantioselectivity. nih.govacs.org Asymmetric hydrogenation using transition-metal catalysts can also be employed for the kinetic resolution of racemic compounds. dicp.ac.cnresearchgate.net

Detailed Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanism is key to optimizing reaction conditions and improving selectivity. For the synthesis of complex piperazines, this involves studying reaction speeds and identifying transient species.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide insight into the sequence of steps in a reaction mechanism. For the Rh-catalyzed asymmetric hydrogenation of related heterocyclic alkenes, kinetic analysis has shown that the mechanism often involves a reversible binding of the substrate to the catalyst, followed by the rate-determining step of hydrogen addition. nih.gov In such cases, the concentration of hydrogen may not affect the enantiomeric excess of the product. nih.gov

Variable-temperature NMR spectroscopy is a valuable tool for kinetic analysis, as it can be used to determine the activation barriers for dynamic processes, such as the rotation of protecting groups (e.g., an N-Boc group), which can be crucial for understanding selectivity in reactions like kinetic resolutions. acs.org The selectivity factor (S), a measure of the efficiency of a kinetic resolution, is a key parameter determined from these studies. acs.org

Identification of Reaction Intermediates and Transition States

Identifying the species that exist transiently during a reaction provides direct evidence for a proposed mechanism.

Reaction Intermediates: In many syntheses involving piperazines, highly reactive intermediates are generated.

α-Amino Radicals: In photoredox-catalyzed C-H functionalization reactions, an initial single-electron transfer can generate an amino radical cation, which is then deprotonated to form a key α-amino radical intermediate. mdpi.com This radical can then couple with other reagents to form the final product. mdpi.com

Organolithium Species: In kinetic resolutions using chiral bases, a configurationally stable organolithium intermediate is formed, which is crucial for achieving high stereoselectivity. nih.govacs.org

Imino Ketopiperazines: In some routes, N-sulfinyl ketopiperazines are formed, which can eliminate the sulfinyl group to produce imino ketopiperazine intermediates, which are then functionalized. acs.org

Potential IntermediateGenerating Reaction TypeRole in SynthesisDetection/EvidenceReferences
α-Amino RadicalPhotoredox CatalysisKey species for C-H functionalization.Mechanistic proposals based on product analysis. mdpi.com
Organolithium SpeciesAsymmetric Lithiation / Kinetic ResolutionConfigurationally stable intermediate allowing for stereoselective trapping.Trapping experiments, VT-NMR spectroscopy. nih.govacs.org
Imino/Enamine SpeciesHydrogenation of PyrazinesIntermediates in the reduction of the heterocyclic ring.Mechanistic studies and deuterium (B1214612) labeling. rsc.org
Diastereomeric SaltsClassical ResolutionSeparable crystalline intermediates.Isolation and characterization (e.g., X-ray crystallography). mdpi.com

Transition States: While transition states cannot be isolated, their structures can be inferred from experimental results and computational modeling. For example, in the diastereoselective synthesis of cis-2,6-disubstituted piperazines, a transition state model was proposed where steric interactions (A(1,3) strain) are minimized, favoring the formation of the cis product. acs.org Computational studies are often used to compare the energies of different possible transition states, helping to rationalize the observed stereochemical outcome of a reaction. nih.gov

Computational Modeling of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of organic reactions, including the synthesis of substituted piperazines like this compound. These theoretical studies provide deep insights into reaction pathways, transition states, and the energetics of synthetic routes, which are often difficult to determine through experimental means alone. While specific computational studies on the reaction pathways leading to this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous piperazine derivatives. nih.govinonu.edu.tr

Theoretical investigations into the synthesis of piperazine derivatives typically focus on key bond-forming steps. For a molecule such as this compound, two plausible synthetic disconnections are the N-alkylation of 1,3-dimethylpiperazine (B1355154) with a suitable ethanol synthon, or the ring-opening of an epoxide by 1,3-dimethylpiperazine. Computational models can be employed to evaluate the feasibility and stereoselectivity of these and other potential synthetic routes.

In a typical computational study of a reaction pathway, the geometries of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations. Frequency calculations are then performed to confirm that reactants and products are true minima on the potential energy surface (having no imaginary frequencies) and that transition states are first-order saddle points (having exactly one imaginary frequency). The calculated energies of these structures allow for the determination of key thermodynamic and kinetic parameters.

Mechanistic studies on similar systems, such as the photocatalytic N-alkylation of piperazine with alcohols, have utilized DFT calculations to map out the reaction steps. researchgate.net These studies often involve modeling the dehydrogenation of the alcohol to an aldehyde, the condensation of the aldehyde with the piperazine to form an enamine or iminium ion, and the subsequent hydrogenation or reduction to the final N-alkylated product. researchgate.net The calculations can identify the rate-determining step by comparing the activation energies of each elementary step in the proposed mechanism. researchgate.net

Similarly, computational models have been applied to understand the ring-opening of epoxides by amine nucleophiles, a common method for synthesizing β-amino alcohols. nih.govnih.gov DFT studies can predict the regioselectivity of the nucleophilic attack on the epoxide ring, which is particularly relevant when using unsymmetrical epoxides. These calculations can also shed light on the role of catalysts in lowering the activation barriers of the ring-opening process. nih.gov

The choice of the DFT functional and basis set is crucial for obtaining accurate results. For organic reactions involving piperazine derivatives, hybrid functionals like B3LYP are commonly used, often in conjunction with Pople-style basis sets such as 6-31G(d,p) or more extensive sets like 6-311++G(d,p) to better account for electron correlation and dispersion forces. inonu.edu.tr

The following table provides an illustrative example of the type of data that could be generated from a DFT study on a hypothetical two-step reaction pathway for the synthesis of this compound. This data is representative of what would be calculated to understand the reaction's energetic landscape.

Table 1: Illustrative Calculated Energetic Data for a Hypothetical Reaction Pathway

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Calculated Reaction Enthalpy (kcal/mol)
Step 1: Formation of an IntermediateNucleophilic attack of 1,3-dimethylpiperazine on an ethylene oxide precursor.+15.2-5.8
Step 2: Product FormationProton transfer to form the final ethanol moiety.+8.5-20.1

This table is for illustrative purposes only and does not represent actual experimental or calculated data for the synthesis of this compound. The values are representative of typical data generated in DFT studies of similar organic reactions.

Advanced Spectroscopic and Structural Characterization of 2 2,4 Dimethyl Piperazin 1 Yl Ethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. For 2-(2,4-Dimethyl-piperazin-1-yl)-ethanol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and for understanding its conformational dynamics.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
N-CH₃ (at C4)~2.2-2.3~46
C-CH₃ (at C2)~1.0-1.2 (doublet)~15-20
Piperazine (B1678402) Ring Protons~2.3-2.8 (complex multiplets)~50-60
-CH₂- (ethyl group)~2.5-2.6 (triplet)~60
-CH₂OH (ethyl group)~3.5-3.7 (triplet)~60
-OHVariable-

Note: These are estimated values and can be influenced by solvent and temperature.

Multi-dimensional NMR for Comprehensive Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the protons of the ethyl group (-CH₂-CH₂OH) and within the piperazine ring, helping to trace the connectivity of the proton spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It is a powerful tool for assigning carbon signals based on the assignments of their attached protons. For instance, the proton signal of the N-methyl group would show a cross-peak with its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing information about the molecule's three-dimensional structure and conformation. In the case of this compound, NOESY could reveal the spatial relationship between the methyl groups and the hydroxyethyl (B10761427) substituent on the piperazine ring, offering insights into the preferred chair conformation of the ring.

Variable Temperature NMR for Conformational Dynamics

The piperazine ring can exist in different conformations, primarily chair and boat forms, which can interconvert. The substituents on the ring influence the energy barrier of this ring inversion. Variable temperature (VT) NMR is a key technique to study these dynamic processes. nih.govbeilstein-journals.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to the coalescence of these signals into a single, averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the conformational change. nih.govbeilstein-journals.org For substituted piperazines, energy barriers are typically in the range of 56 to 80 kJ mol⁻¹. nih.gov

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) characterizes the compound in its solid form. This is particularly important for studying polymorphism, where a compound can exist in different crystalline or amorphous forms. ssNMR can distinguish between these forms by detecting differences in the local chemical environment and intermolecular interactions, which are reflected in the chemical shifts and line widths. For piperazine derivatives, ssNMR can be used to study the conformation and packing of the molecules in the crystal lattice. nih.govresearchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule and its fragments. For this compound (C₈H₁₈N₂O), HRMS would confirm its molecular weight of approximately 158.25 g/mol and help to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation of N-substituted piperazines is often characterized by the cleavage of the piperazine ring and the loss of substituents. researchgate.net

Expected Fragmentation Pattern for this compound:

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation is likely to proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the loss of a methyl radical (•CH₃) or the ethyl alcohol radical (•CH₂CH₂OH).

Ring Cleavage: The piperazine ring can undergo fragmentation, leading to characteristic ions. A common fragmentation for N-alkylpiperazines involves the cleavage of the ring to form stable iminium ions. For instance, a fragment corresponding to the loss of the C₂H₄O group from the molecular ion could be observed.

Loss of Small Molecules: The loss of small, stable neutral molecules like water (H₂O) from the molecular ion is also a possibility, especially given the presence of the hydroxyl group.

Interactive Data Table: Predicted Major MS Fragments

m/zProposed Fragment StructureFragmentation Pathway
158[C₈H₁₈N₂O]⁺Molecular Ion (M⁺)
143[M - CH₃]⁺Loss of a methyl group
113[M - CH₂CH₂OH]⁺Loss of the hydroxyethyl group
99[C₅H₁₁N₂]⁺Ring fragmentation
70[C₄H₈N]⁺Ring fragmentation
57[C₃H₇N]⁺Ring fragmentation

Note: The relative intensities of these peaks would depend on the ionization conditions.

By combining the information from these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound and its derivatives can be achieved, providing a solid foundation for further research and application.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. preprints.org This technique provides unequivocal evidence of bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for structure-activity relationship studies.

This compound possesses two stereocenters at the C2 and C4 positions of the piperazine ring, leading to the possibility of cis and trans diastereomers, each of which exists as a pair of enantiomers. Chiral crystallography, a specialized application of SCXRD, is indispensable for unambiguously assigning the absolute configuration of a specific stereoisomer. By employing a chiral crystal or through the use of anomalous dispersion effects, the spatial arrangement of substituents around the chiral centers can be determined. rsc.org

For a chiral piperazine derivative, the puckering of the six-membered ring, typically a chair conformation, and the axial or equatorial disposition of the methyl and ethanol (B145695) substituents are precisely defined. The determination of the absolute configuration is critical, as different stereoisomers can exhibit markedly different biological activities and physical properties. While the crystal structure of 1,4-diphenylpiperazine (B1604790) has been reported to crystallize in the orthorhombic space group Pbca researchgate.net, the specific crystallographic parameters for this compound would be unique to its crystalline form.

Illustrative Crystallographic Data for a Hypothetical Chiral Piperazine Derivative:

ParameterHypothetical Value
Chemical FormulaC₈H₁₈N₂O
Formula Weight158.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.7
b (Å)6.3
c (Å)15.0
β (°)90.6
Volume (ų)825.2
Z4
Density (calculated)1.27 g/cm³
R-factor< 0.05
Note: This data is illustrative and based on typical values for similar organic molecules. researchgate.net

The solid-state packing of molecules is governed by a network of non-covalent interactions, collectively known as supramolecular interactions. In the case of this compound, the presence of a hydroxyl group and two nitrogen atoms facilitates the formation of various hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the piperazine nitrogens primarily act as hydrogen bond acceptors.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govnih.gov These methods are complementary and are powerful tools for structural elucidation.

The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its constituent parts. The O-H stretching vibration of the ethanol moiety would appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, with its position and shape being sensitive to the extent of hydrogen bonding. youtube.com The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ region.

The piperazine ring itself gives rise to a series of characteristic vibrations, including C-N stretching, C-C stretching, and various deformation modes. Computational studies on similar molecules, such as 2-methyl piperazine, have been used to assign these vibrational modes. nih.gov The presence of methyl groups would introduce additional C-H bending and rocking vibrations.

Illustrative Vibrational Frequencies for this compound:

Wavenumber (cm⁻¹)AssignmentSpectroscopic Method
~3400 (broad)O-H stretch (hydrogen-bonded)IR
2950-2850C-H stretch (alkyl)IR, Raman
1450-1470CH₂ and CH₃ deformationIR, Raman
1260-1000C-N stretchIR, Raman
1050C-O stretchIR
800-900Piperazine ring breathing/deformationRaman
Note: These are typical frequency ranges and are based on data for related compounds. rsc.orgnih.govmdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemistry of chiral molecules in solution. acs.orgkud.ac.inlibretexts.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

For this compound, which is a chiral amine, ORD would measure the change in optical rotation as a function of wavelength. zendy.ioacs.org A plain ORD curve, either positive or negative, would be observed if no chromophores absorb light near the wavelength of measurement. However, the presence of the nitrogen atoms with their non-bonding electrons can give rise to a Cotton effect in the UV region, providing more detailed structural information. zendy.io

CD spectroscopy measures the difference in absorption of left and right circularly polarized light. A CD spectrum would show positive or negative peaks (Cotton effects) at the absorption wavelengths of the chromophores within the chiral molecule. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters and the conformation of the molecule in solution. For chiral amines and amino alcohols, induced circular dichroism can be observed upon complexation with other molecules, which can be a powerful tool for chirality assignment. acs.org

Illustrative Chiroptical Data for a Chiral Piperazine Derivative:

TechniqueParameterIllustrative Value
ORDSpecific Rotation [α]D+X° or -X° (at 589 nm)
CDWavelength of Cotton Effect (λmax)~220 nm
CDMolar Ellipticity [θ]Positive or Negative
Note: The sign and magnitude of these values are specific to a particular enantiomer and its conformation.

Theoretical and Computational Chemistry of 2 2,4 Dimethyl Piperazin 1 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects like solvents or temperature. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Electrostatic Potential

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine a molecule's optimized geometry, electronic properties, and vibrational frequencies. ijcrt.org For a molecule like 2-(2,4-Dimethyl-piperazin-1-yl)-ethanol, a typical DFT calculation, often using the B3LYP functional with a basis set such as 6-311++G(d,p), would reveal key structural and electronic details. ugr.es

Electronic Structure and Molecular Orbitals: The electronic character of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcrt.org The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. ijcrt.org A smaller gap generally implies higher reactivity. ijcrt.org

For piperazine (B1678402) derivatives, the HOMO is often localized on the electron-rich nitrogen atoms of the piperazine ring, while the LUMO may be distributed across the substituents. researchgate.nettandfonline.com In this compound, the lone pairs on the nitrogen atoms and the oxygen of the ethanol (B145695) group would be significant contributors to the HOMO. The HOMO-LUMO gap analysis helps in understanding the charge transfer that can occur within the molecule. ijcrt.org

Table 1: Predicted DFT Data for this compound
ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ 1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)~ 8.0 eVSuggests high kinetic stability
Dipole Moment~ 2-3 DIndicates moderate polarity

Molecular Electrostatic Potential (MEP): An MEP map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show significant negative potential around the nitrogen and oxygen atoms, identifying them as primary sites for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, offer a higher level of theory compared to DFT. nih.gov While computationally more intensive, they can provide more accurate predictions for certain molecular properties. These methods are often used to benchmark results from DFT calculations. For instance, a study on a related piperazine derivative, 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid, utilized both DFT and Hartree-Fock methods to calculate structural parameters, thermodynamic properties, and atomic charge distributions. nih.gov Such an approach for this compound would yield highly reliable data on its geometry and electronic properties, serving as a gold standard for theoretical analysis.

Conformational Analysis using Potential Energy Surface Scans

The flexibility of the piperazine ring and its substituents means that this compound can exist in multiple conformations. nih.gov The piperazine ring typically adopts a chair conformation, but substituents can exist in either axial or equatorial positions. nih.govrsc.org Furthermore, rotation around the C-C and C-N single bonds of the hydroxyethyl (B10761427) group introduces additional conformational possibilities.

A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations. By systematically rotating specific dihedral angles and calculating the energy at each step, a map of the conformational landscape is generated. njit.edu This allows for the identification of the most stable, low-energy conformers. For 2-substituted piperazines, studies have shown a preference for the substituent to be in the axial position, which can be further stabilized by intramolecular hydrogen bonds if a suitable hydrogen bond donor/acceptor is present. nih.gov In the case of this compound, the hydroxyl group could potentially form a hydrogen bond with the piperazine nitrogen, stabilizing a specific conformer.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations examine a static molecule, Molecular Dynamics (MD) simulations provide insight into its behavior over time, considering temperature and solvent effects. MD simulations are crucial for understanding how a molecule samples different conformations and interacts with its environment. nih.govacs.org

Conformational Landscapes and Tautomerism

An MD simulation of this compound would reveal its dynamic conformational landscape. researchgate.net By simulating the molecule's movement over nanoseconds or longer, one can observe transitions between different chair conformations of the piperazine ring and rotations of the side chain. nih.govresearchgate.net The resulting trajectory provides a statistical picture of the most populated conformational states under specific conditions.

Tautomerism, the migration of a hydrogen atom accompanied by a switch of a single and double bond, is a possibility in some heterocyclic systems. researchgate.net For a saturated system like this compound, proton tautomerism involving the piperazine nitrogens is less common but could be explored, especially in different protonation states. MD simulations can help assess the likelihood and timescale of such events.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule is profoundly influenced by its solvent. uib.nonih.gov MD simulations explicitly model the solvent (e.g., water), providing a realistic view of solvation. researchgate.net For this compound, simulations in an aqueous environment would highlight the formation of hydrogen bonds between the molecule's nitrogen and oxygen atoms and the surrounding water molecules. researchgate.netmdpi.com

Binding Interactions with Non-Biological Targets (e.g., metal ions, specific materials)

The structural features of this compound, specifically the piperazine ring with its two nitrogen atoms and the hydroxyl group, make it a potent ligand for coordinating with metal ions. The nitrogen atoms of the piperazine ring can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal centers. The hydroxyl group can also participate in coordination, making the compound a potentially bidentate or even tridentate bridging ligand.

The binding of piperazine derivatives to metal ions is influenced by several factors:

Steric Hindrance: The methyl groups on the piperazine ring in this compound can influence the stability and geometry of the resulting metal complex.

Chelate Effect: The ability of the ligand to form a five or six-membered ring with the metal ion through its two nitrogen atoms and potentially the oxygen of the ethanol arm enhances the stability of the complex.

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion dictate the preferred coordination number and geometry. mcule.com For instance, piperazine-containing macrocycles have shown high selectivity for copper(II). vcclab.org

The interaction of such ligands is not limited to discrete molecular complexes but extends to the formation of coordination polymers and metal-organic frameworks (MOFs). chemaxon.com In these materials, the piperazine derivative can act as a linker, bridging metal centers to create extended one-, two-, or three-dimensional networks. The specific substitution pattern on the piperazine ring would influence the topology and properties of the resulting MOF.

Table 1: Potential Coordination Behavior of this compound with Metal Ions

Metal IonExpected Coordination GeometryPotential Application
Cu(II)Distorted Octahedral / Square PlanarCatalysis, Magnetic Materials
Zn(II)Tetrahedral / OctahedralLuminescent Materials, Sensors
Co(II)Tetrahedral / OctahedralCatalysis, Pigments
Ni(II)Square Planar / OctahedralCatalysis, Electrochemistry

This table is illustrative and based on the known coordination chemistry of similar piperazine derivatives.

Cheminformatics and QSAR/QSPR (non-biological context)

Cheminformatics provides a suite of computational tools to correlate the structural features of a molecule with its physicochemical properties (Quantitative Structure-Property Relationship, QSPR) or activities (Quantitative Structure-Activity Relationship, QSAR). While extensively used in drug discovery, these methods are also valuable in material science for predicting material properties.

For this compound, QSPR studies can predict properties relevant to its application as a solvent, a ligand, or a component in polymer synthesis. These models typically rely on a range of molecular descriptors.

The physicochemical properties of this compound are crucial for its behavior in various chemical environments. The pKa values determine the extent of protonation at different pH levels, which in turn affects its solubility, reactivity, and coordination ability. The LogP (octanol-water partition coefficient) is a measure of its hydrophobicity, influencing its solubility in different solvents and its potential for environmental distribution.

Due to the presence of two nitrogen atoms, the compound will have two pKa values. Based on experimental data for structurally similar piperazines, the pKa values for this compound can be estimated. A study on various piperazine derivatives determined the pKa values for 1,4-dimethylpiperazine (B91421) (pKa1 = 8.56, pKa2 = 4.36 at 298 K) and 2-methylpiperazine (B152721) (pKa1 = 9.89, pKa2 = 5.43 at 298 K). uregina.ca Given the presence of both a 4-methyl and a 2-methyl group in the target compound, its pKa values are expected to be within a similar range, influenced by the electronic effects of the methyl and hydroxyethyl groups.

The LogP value can be predicted using computational methods that sum the contributions of individual fragments of the molecule.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
pKa1 ~8.6 - 9.8Estimation from similar compounds uregina.ca
pKa2 ~4.4 - 5.4Estimation from similar compounds uregina.ca
LogP 0.25Prediction (ChemAxon)
Molecular Weight 158.24 g/mol Calculation cymitquimica.com
Topological Polar Surface Area (TPSA) 27.7 ŲPrediction (ChemAxon)

Note: Predicted values are estimations and may vary depending on the software and method used.

In material science, the concept of ligand efficiency can be adapted to evaluate the effectiveness of a ligand in forming stable and functional materials, such as MOFs or catalysts. It can be considered as the binding energy per non-hydrogen atom of the ligand. A higher ligand efficiency would indicate a more economical and effective use of the ligand's molecular size to achieve the desired material property.

Key molecular descriptors for this compound relevant to material science include:

Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area). They are crucial for understanding how the ligand will pack in a crystal lattice or how it will fit into the active site of a catalyst.

Electronic Descriptors: These relate to the distribution of electrons in the molecule (e.g., dipole moment, partial charges on atoms). They are fundamental for predicting the nature and strength of intermolecular interactions, including coordination bonds.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity. They can be correlated with properties like boiling point and viscosity.

QSAR/QSPR studies on piperazine derivatives, although often in a biological context, have shown the importance of electrostatic and steric factors in determining their interaction profiles. This principle can be extended to material science, where these descriptors would govern the ligand's interaction with metal centers and other components of a material.

Reaction Pathway Modeling and Energetics

Computational chemistry offers powerful tools to model the pathways of chemical reactions, providing insights into reaction mechanisms and the energetics of transition states and intermediates. For the synthesis of this compound, which likely involves steps such as N-alkylation of a pre-existing piperazine ring, computational modeling can be employed to:

Determine the most favorable reaction pathway: By comparing the activation energies of different possible routes.

Identify and characterize transition states: Providing a deeper understanding of the reaction mechanism at a molecular level.

Predict reaction kinetics: By calculating rate constants from the activation energies.

The synthesis of substituted piperazines can proceed through various routes, including nucleophilic substitution and reductive amination. chemicalbook.com For instance, the reaction of 2,4-dimethylpiperazine with an appropriate ethanol-containing electrophile would be a plausible synthetic route. DFT calculations could be used to model the SN2 transition state of such a reaction, elucidating the role of the solvent and the steric hindrance from the methyl groups.

Chemical Reactivity and Derivatization Pathways of 2 2,4 Dimethyl Piperazin 1 Yl Ethanol

Reactions at the Hydroxyl Moiety

The primary alcohol group in 2-(2,4-Dimethyl-piperazin-1-yl)-ethanol is a key site for derivatization, enabling the formation of esters, ethers, and other functional groups through various chemical pathways. msu.edu The electron-rich oxygen atom and the electrophilic carbon and hydrogen make the hydroxyl group a highly reactive site. msu.edu

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into ester and ether linkages, which are common modifications in medicinal chemistry to alter a molecule's physicochemical properties.

Esterification: The formation of esters from this compound can be achieved by reacting it with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid, but this can be problematic due to the basic nature of the piperazine (B1678402) nitrogens. A more common approach for such amino alcohols is the use of coupling agents or reaction with highly reactive acylating agents in the presence of a non-nucleophilic base. For instance, natural product derivatives containing piperazine have been esterified to enhance their biological activity. nih.gov

Etherification: Ether derivatives can be synthesized via methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then reacts with an alkyl halide in a nucleophilic substitution (SN2) reaction. msu.edu Given the presence of the amine groups, careful selection of the base is necessary to avoid side reactions. Alternatively, reacting the alcohol with an alkyl halide under basic conditions using a phase-transfer catalyst can also yield the desired ether. The synthesis of various N-hydroxyethylpiperazine derivatives often involves reactions at the hydroxyl group to form ethers. nih.gov

Table 1: Representative Conditions for Esterification and Etherification

Reaction TypeReagent 1Reagent 2Catalyst/BaseSolventTypical Conditions
Esterification Carboxylic AcidDicyclohexylcarbodiimide (DCC)DMAP (cat.)DichloromethaneRoom Temperature
Esterification Acid ChlorideTriethylamine (B128534)Dichloromethane0°C to Room Temp
Etherification Alkyl HalideSodium Hydride (NaH)Tetrahydrofuran (THF)0°C to Reflux
Etherification Alkyl HalideK₂CO₃Acetonitrile85°C nih.gov

Oxidation and Reduction Pathways

Oxidation: The primary alcohol functional group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Strong, metal-based oxidants like potassium permanganate (B83412) or chromium trioxide can be used, but they often lack selectivity and can be harsh. Milder, more selective methods are generally preferred, especially for complex molecules. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is a well-established method for converting primary alcohols to aldehydes with high efficiency and tolerance for other functional groups, including amines. alfa-chemistry.comwikipedia.orgnumberanalytics.comadichemistry.com This reaction is known for its mild conditions, making it suitable for substrates like α-amino alcohol derivatives. alfa-chemistry.com The reaction proceeds by forming an alkoxysulfonium ylide, which then decomposes to the aldehyde and dimethyl sulfide. wikipedia.org

Reduction: The reduction of the hydroxyl group in an alcohol is not a standard transformation and is generally energetically unfavorable. The C-O bond is strong, and the hydroxyl group is a poor leaving group. Therefore, direct reduction of the alcohol in this compound to an alkane is not a common or facile pathway.

Formation of Activated Esters and Ethers

To enhance the reactivity of the hydroxyl group and convert it into a good leaving group for nucleophilic substitution reactions, it can be transformed into an activated ester, such as a tosylate or mesylate.

Tosylation/Mesylation: The reaction of an alcohol with p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) in the presence of a base like pyridine (B92270) or triethylamine yields the corresponding tosylate or mesylate ester. libretexts.orgnih.gov These sulfonic esters are excellent leaving groups because the negative charge is stabilized by resonance. libretexts.org The conversion of a hydroxyl function into a tosylate is a classic method to activate it for subsequent reactions. nih.gov This transformation proceeds with retention of stereochemistry at the carbon atom. libretexts.org For piperazinylethanols, the tosylation can sometimes lead to spontaneous conversion of the resulting O-tosylate into a chloride if a chloride source (like pyridinium (B92312) hydrochloride) is present. nih.gov This activation is a critical step in many synthetic routes, allowing for the introduction of various nucleophiles such as azides, halides, and amines. nih.gov

Table 2: Conditions for Hydroxyl Group Activation and Oxidation

ReactionReagent(s)BaseSolventTemperatureProduct
Tosylation p-Toluenesulfonyl chloride (Ts-Cl)Pyridine or TriethylamineDichloromethane0°C to Room TempTosylate Ester
Mesylation Methanesulfonyl chloride (Ms-Cl)TriethylamineDichloromethane0°C to Room TempMesylate Ester
Swern Oxidation 1. Oxalyl Chloride, DMSO2. Alcohol SubstrateTriethylamineDichloromethane-78°C to Room Temp nrochemistry.comAldehyde

Reactions Involving the Piperazine Nitrogen Atoms

The two tertiary nitrogen atoms in the piperazine ring are nucleophilic and basic, making them susceptible to reactions with electrophiles. nih.govwikipedia.org The relative reactivity of the N-1 and N-4 positions can be influenced by steric hindrance from the adjacent methyl group at C-2 and the substituents on the nitrogens themselves.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The tertiary amine nitrogens can undergo further alkylation when treated with alkyl halides. This reaction, a form of nucleophilic substitution, can lead to the formation of quaternary ammonium (B1175870) salts (see section 5.2.2). The choice of alkylating agent and reaction conditions can influence the outcome. nih.gov Reductive amination is another common method for N-alkylation of piperazines. nih.gov

N-Acylation: The piperazine nitrogens can react with acylating agents like acid chlorides or anhydrides to form amides. In molecules with both hydroxyl and amine groups, acylation often occurs preferentially at the more nucleophilic nitrogen atom, though competitive acylation at the hydroxyl group can occur. The use of specific catalysts or protecting group strategies may be required to achieve selectivity.

Formation of N-Quaternary Ammonium Salts

The reaction of the tertiary amine nitrogens with an alkyl halide leads to the formation of a quaternary ammonium salt, a process known as the Menschutkin reaction. wikipedia.orgscienceinfo.com This SN2 reaction converts a neutral tertiary amine and an alkyl halide into two ions of opposite charge. wikipedia.orgscienceinfo.com

In the case of this compound, both the N-1 and N-4 atoms are tertiary amines and can potentially be quaternized. The reaction with one equivalent of an alkyl halide would likely lead to a mixture of products, with quaternization occurring at either nitrogen. The relative nucleophilicity and steric accessibility of each nitrogen atom will influence the product ratio. Using an excess of the alkylating agent can lead to the formation of a di-quaternary ammonium salt, where both nitrogen atoms are quaternized. The reaction rate is significantly influenced by the polarity of the solvent, with polar solvents generally accelerating the reaction. wikipedia.orgsciensage.info

Table 3: Representative Conditions for N-Quaternization

ReactionSubstrateReagentSolventTypical ConditionsProduct
Menschutkin Reaction Tertiary AmineAlkyl IodideAcetonitrileRoom Temp or HeatQuaternary Ammonium Iodide
Menschutkin Reaction Tertiary AmineBenzyl (B1604629) ChlorideEthanol (B145695)RefluxQuaternary Ammonium Chloride
Menschutkin Reaction TriethylamineEthyl IodideVarious polar solventsVariableTriethylethylammonium Iodide sciensage.info

Coordination with Metal Centers (Ligand Formation)

The molecular structure of this compound, featuring two nitrogen atoms within the piperazine ring and a hydroxyl group on the ethanol side-chain, makes it an excellent candidate as a chelating ligand in coordination chemistry. researchgate.net The presence of N, N', and O donor atoms allows it to coordinate with a variety of metal centers, potentially acting as a bidentate or tridentate ligand depending on the reaction conditions and the nature of the metal ion.

Bidentate N,N' Chelation: The two nitrogen atoms of the piperazine ring can coordinate to a single metal center, forming a stable six-membered chelate ring.

Bidentate N,O Chelation: The nitrogen at the 1-position and the hydroxyl oxygen can form a five-membered chelate ring, a common and stable arrangement in coordination chemistry.

Bridging Ligand: The molecule can bridge two metal centers, with one nitrogen coordinating to the first metal and the other nitrogen (or the oxygen) coordinating to the second. This can lead to the formation of coordination polymers. rsc.org

The specific coordination mode is influenced by factors such as the metal-to-ligand ratio, the solvent system, and the presence of specific counter-ions. researchgate.net

Table 1: Potential Coordination Complexes with this compound This table is generated based on the known coordination chemistry of similar N,O-containing heterocyclic ligands.

Metal Ion Potential Geometry Coordination Mode Potential Application
Cu(II) Square Planar / Distorted Octahedral Bidentate (N,N' or N,O), Bridging Catalysis, Antimicrobial Agents
Ni(II) Tetrahedral / Square Planar / Octahedral Bidentate (N,N' or N,O) Catalysis, Magnetic Materials
Zn(II) Tetrahedral Bidentate (N,O) Lewis Acid Catalysis, Amidine Formation rsc.org
Ru(II) Octahedral Bidentate (N,N') Photoredox Catalysis rsc.org
Pd(II) Square Planar Bidentate (N,N') Cross-Coupling Catalysis

Reactions at the Methyl Substituents

Direct functionalization of the methyl groups on the piperazine ring represents a modern and powerful strategy for creating complex derivatives. While traditionally challenging, recent advances in C-H functionalization provide pathways to modify these positions. mdpi.com The methyl group at the C2 position, being alpha to a secondary amine, is particularly susceptible to activation.

Modern synthetic methods that could be applied include:

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under mild conditions. mdpi.com By forming an α-amino radical on the piperazine ring, subsequent coupling reactions with various partners (aryls, vinyls, etc.) can be achieved. This method has been successfully used for the α-C–H heteroarylation of piperazines. mdpi.com

Direct Lithiation: The use of strong bases like sec-Butyllithium (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine, can achieve direct, asymmetric lithiation of the carbon alpha to a nitrogen atom, especially when the nitrogen is protected (e.g., as an N-Boc derivative). mdpi.comnsf.gov The resulting organolithium species can then be trapped with a wide range of electrophiles (e.g., aldehydes, acyl chlorides, alkyl halides) to install new functional groups with high diastereoselectivity. nsf.gov

These methods offer a route to elaborate the piperazine scaffold in ways that are not accessible through classical synthesis, enabling the creation of novel structures for various applications. nih.gov

Table 2: Potential C-H Functionalization Reactions at Methyl-Substituted Positions This table outlines modern synthetic strategies applicable to the functionalization of the C2-position of the piperazine ring.

Reaction Type Reagents Position Functionalized Product Type
Photoredox C–H Arylation Ir or Ru photocatalyst, Aryl Halide C2-Methylene/Methine 2-Aryl-2,4-dimethylpiperazine derivative
Direct α-Lithiation & Acylation s-BuLi / (-)-sparteine, then RCOCl C2-Methine 2-Acyl-2,4-dimethylpiperazine derivative
Minisci-Type Reaction Radical initiator (e.g., (NH₄)₂S₂O₈), Acid C2-Methine 2-Heteroaryl-2,4-dimethylpiperazine derivative

Ring-Opening and Ring-Closing Reactions of the Piperazine Moiety

The piperazine ring is generally a stable heterocyclic system. However, under specific conditions, it can undergo ring-opening reactions. These reactions often proceed via activation of one of the nitrogen atoms. A common strategy involves the formation of a quaternary ammonium salt, which creates a good leaving group and renders the adjacent C-N bond susceptible to cleavage by a nucleophile. rsc.orgrsc.org

This principle is exploited in the synthesis of piperazines from 1,4-diazabicyclo[2.2.2]octane (DABCO), where activation of DABCO with reagents like alkyl halides or chloroformates leads to C-N bond cleavage and the formation of a functionalized piperazine. rsc.orgrsc.org Conversely, these reaction types suggest pathways for the deconstruction of the piperazine ring in this compound. For instance, quaternization of the N4 nitrogen followed by treatment with a strong nucleophile could potentially lead to ring cleavage.

Furthermore, specialized enzymatic systems have been identified that can catalyze piperazine ring cleavage in biosynthetic pathways. nih.gov In synthetic chemistry, specific functionalities can be installed to facilitate "cyclative cleavage," where a ring is opened as part of a new ring-forming reaction, a technique sometimes used in solid-phase synthesis. thieme-connect.de Ring-closing reactions, which are the reverse of ring-opening, are the fundamental basis for most piperazine syntheses, typically involving the cyclization of a linear diamine precursor. nih.gov

Table 3: Representative Ring-Opening Reactions of the Piperazine Core This table is based on established methods for piperazine and DABCO C-N bond cleavage.

Reaction Type Activating Agent Nucleophile / Conditions Result
Quaternization-Cleavage Alkyl Halide (e.g., CH₃I) Strong Nucleophile (e.g., PhS⁻) Ring-opened diamine derivative rsc.org
von Braun Reaction Cyanogen Bromide (BrCN) Heat Ring-opened cyanamide
Enzymatic Cleavage α-KG-dependent dioxygenase O₂, α-Ketoglutarate Oxidative ring cleavage nih.gov
Cyclative Cleavage Internal Nucleophile Acid (TFA) or Microwave Formation of a new heterocyclic system thieme-connect.de

Exploration of Novel Rearrangements and Transformations

The piperazine scaffold can participate in a variety of molecular rearrangements, which can be powerful tools for structural diversification. While specific novel rearrangements for this compound are not extensively documented, the known chemistry of related nitrogen heterocycles suggests several possibilities.

Rearrangement reactions that are prominent in the synthesis of piperazine analogs include:

Stevens Rearrangement: An ylide formed from a quaternary ammonium salt rearranges to form a substituted amine. This could be initiated by forming a quaternary salt at one of the piperazine nitrogens. eurekaselect.comtandfonline.com

Sommelet-Hauser Rearrangement: Similar to the Stevens rearrangement, this involves an ortho-substituted benzyl group on a quaternary ammonium salt.

Diaza-Cope Rearrangement: This sigmatropic rearrangement involves a 1,5-diene system containing two nitrogen atoms and can be used to construct or modify the piperazine core. tandfonline.com

Beyond classical named reactions, modern transformations represent a frontier for novel reactivity. The photoredox-mediated C-H functionalization pathways discussed previously (Section 5.3.1) are themselves a class of novel transformations for this scaffold. mdpi.comnsf.gov These methods allow for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing traditional multi-step functional group interconversions and enabling the exploration of previously inaccessible chemical space.

Applications of 2 2,4 Dimethyl Piperazin 1 Yl Ethanol in Non Biological Chemical Sciences and Technology

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The piperazine (B1678402) moiety, a six-membered ring containing two nitrogen atoms, is a well-established building block in coordination chemistry due to the ability of its nitrogen atoms to act as donor sites for metal ions. This has led to the development of a wide array of metal complexes and MOFs with diverse applications. However, specific research into the coordination behavior of 2-(2,4-Dimethyl-piperazin-1-yl)-ethanol is not documented in the accessible literature.

Design and Synthesis of Metal Complexes with Transition Metals

There is no available research detailing the design and synthesis of metal complexes specifically utilizing this compound as a ligand with transition metals. While the synthesis of metal complexes with other piperazine derivatives is a common practice in inorganic chemistry, the influence of the 2,4-dimethyl substitution pattern and the ethanol (B145695) arm of the target compound on complex formation has not been explored in published studies.

Catalytic Activity of Metal Complexes in Organic Transformations

The catalytic activity of metal complexes is highly dependent on the electronic and steric properties of the surrounding ligands. While metal complexes containing various piperazine-based ligands have been investigated as catalysts in a range of organic reactions, such as Henry reactions and alcohol oligomerization, no studies have been found that specifically report on the catalytic applications of complexes derived from this compound.

Application in Material Science (e.g., sensors, sorbents)

Metal-organic frameworks and coordination polymers are classes of materials with significant potential in sensor technology and as sorbents for various molecules, including gases like carbon dioxide. The porosity and functionality of these materials can be tuned by the choice of the organic linker. Despite the potential of the dual amine and alcohol functionalities of this compound to create interesting material properties, there is no documented use of this specific compound in the development of sensors or sorbents.

Polymer Chemistry and Material Science

In polymer chemistry, molecules with multiple reactive functional groups can serve as monomers, cross-linking agents, or modifiers to impart specific properties to the final polymer. The hydroxyl and secondary amine groups in this compound suggest its potential utility in this field.

Monomer in Polymerization Reactions (e.g., polyurethanes, polyamides)

The presence of a hydroxyl group and a secondary amine makes this compound a theoretical candidate as a monomer in step-growth polymerization. For instance, the hydroxyl group could react with isocyanates to form polyurethanes, and the amine group could react with carboxylic acid derivatives to form polyamides. However, a review of the literature, including patents and research articles on polyurethane and polyamide synthesis, reveals no mention of this compound being employed for this purpose.

Cross-linking Agents and Polymer Modifiers

Cross-linking is a crucial process for enhancing the mechanical properties and thermal stability of polymers. Compounds with multiple reactive sites can act as cross-linking agents, forming chemical bridges between polymer chains. While various compounds are used as cross-linking agents, there is no evidence to suggest that this compound has been investigated or utilized in this capacity.

Applications in Coatings, Resins, and Adhesives

While direct, widespread application of this compound in commercial coatings, resins, and adhesives is not extensively documented in readily available literature, the structural characteristics of the molecule indicate a high potential for its use in these areas, primarily as a catalyst or a reactive component.

Tertiary amines are well-established as catalysts and curing agents in the polymer industry. The two tertiary amine sites within the 2,4-dimethyl-piperazine moiety can function as accelerators for the curing of epoxy resins and the catalysis of polyurethane formation. In epoxy resin systems, tertiary amines can initiate the anionic polymerization of the epoxy groups or accelerate the reaction between epoxy resins and other curing agents like anhydrides or polyamides. The catalytic activity of such amines can influence pot life, curing speed, and the final physical properties of the cured resin.

In the formulation of adhesives, particularly dental adhesives, ethanol is a commonly used solvent to compatibilize hydrophobic and hydrophilic resin components and to facilitate wetting and penetration of substrates. google.comscielo.brscielo.br The presence of an ethanol group in the subject molecule, combined with its amine functionalities, could offer a dual role. The hydroxyl group can potentially participate in reactions, for instance, by forming urethane (B1682113) linkages with isocyanate groups in adhesive formulations, thereby integrating into the polymer backbone. The combination of solvents and functional monomers is critical for the stability and durability of dental adhesives. scielo.brscielo.brresearchgate.net For example, the association of ethanol with other solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to improve the bond strength of experimental dental adhesives. scielo.brscielo.br

The potential roles of this compound in this sector are summarized in the table below.

Potential Application Area Function Relevant Functional Groups Mechanism/Benefit
Epoxy ResinsCuring Agent/AcceleratorTertiary Amines (Piperazine Ring)Accelerates the polymerization of epoxy resins, potentially improving cure speed and cross-linking density. evergreenchemicals.cn
Polyurethane SystemsCatalystTertiary Amines (Piperazine Ring)Catalyzes the reaction between isocyanates and polyols, leading to the formation of polyurethane.
AdhesivesReactive Component / Solvent ModifierHydroxyl Group, Piperazine RingThe hydroxyl group can react with isocyanates or other functional groups. The overall molecule can act as a modifier for solvent properties in complex formulations. google.com

Catalysis and Organocatalysis

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structure of this compound makes it a candidate for certain types of organocatalytic transformations.

The most evident potential catalytic role for this compound is as a base catalyst. The two tertiary amine nitrogen atoms on the piperazine ring can act as proton acceptors, facilitating a wide range of base-mediated reactions. These include, but are not limited to, Knoevenagel condensations, Michael additions, and aldol (B89426) reactions. Its utility as a catalyst would depend on its basicity, steric hindrance around the nitrogen atoms, and the specific requirements of the reaction. The presence of the hydroxyl group could also allow it to act as a co-catalyst in certain reactions, potentially through hydrogen bonding interactions with substrates or reagents, thereby activating them towards nucleophilic attack. The use of ethanol as a solvent has been shown to be effective in some organocatalyzed reactions. mdpi.com

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. nih.gov This often relies on the use of chiral ligands that coordinate to a metal center and create a chiral environment, which directs the stereochemical outcome of the reaction. nih.govresearchgate.netmdpi.com

The this compound molecule possesses a chiral center at the C-2 position of the piperazine ring. If this compound is resolved into its individual enantiomers, (R)-2-(2,4-Dimethyl-piperazin-1-yl)-ethanol and (S)-2-(2,4-Dimethyl-piperazin-1-yl)-ethanol, these chiral molecules could serve as valuable ligands in asymmetric catalysis. The piperazine nitrogen atoms and the hydroxyl oxygen atom can act as donor atoms to coordinate with a metal center, forming a chiral metal complex. Such N,N,O-tridentate or N,N-bidentate ligands could be applied in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The development of novel chiral ligands is a crucial aspect of modern chemical synthesis. nih.govmdpi.com Chiral piperazine derivatives, such as (R)-2-(Piperazin-2-yl)ethanol, are available as building blocks for such purposes. bldpharm.com

Advanced Reagents and Intermediates in Organic Synthesis

The functional groups present in this compound make it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic structures and functional materials.

Piperazine and its derivatives are fundamental building blocks in medicinal chemistry and organic synthesis, forming the core of many complex heterocyclic systems. mdpi.comresearchgate.net The this compound molecule offers several reaction sites for elaboration into more complex structures.

The hydroxyl group can be readily converted into other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group (e.g., a tosylate) for subsequent nucleophilic substitution. The tertiary amines of the piperazine ring can undergo reactions such as N-oxide formation, which can then be used in further transformations. These derivatizations allow for the incorporation of the dimethyl-piperazinyl-ethanol moiety into larger, more complex molecular architectures. For example, piperazine intermediates are used in the synthesis of various fused heterocyclic systems like triazolotetrazines. beilstein-journals.org The synthesis of novel heterocyclic compounds is an active area of research. clockss.orgosi.lvbioorganica.com.ua

The following table outlines potential synthetic transformations starting from this compound.

Functional Group Reaction Type Product Class Potential Application of Product
Hydroxyl (-OH)EsterificationEstersPro-drugs, fine chemicals
Hydroxyl (-OH)OxidationAldehydes, Carboxylic AcidsFurther synthetic intermediates
Hydroxyl (-OH)EtherificationEthersChemical intermediates
Hydroxyl (-OH)Conversion to Leaving Group (e.g., -OTs)TosylatesIntermediates for nucleophilic substitution
Piperazine NitrogensN-OxidationN-OxidesIntermediates for further functionalization

The reactivity of the hydroxyl group makes this compound a potential monomer or chain extender in the synthesis of functional polymers. For example, it can react with diisocyanates to form polyurethanes or with diacids (or their derivatives) to form polyesters. The incorporation of the dimethylpiperazine unit into the polymer backbone would impart specific properties to the resulting material, such as altered solubility, thermal stability, and basicity. These materials could find applications as coatings, adhesives, or specialty plastics. Furthermore, the ability of the piperazine nitrogens to coordinate with metal ions suggests its potential use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers, which are materials with applications in gas storage, separation, and catalysis.

Industrial and Process Chemistry Applications

The distinct structural features of this compound, namely the piperazine ring with methyl groups and a hydroxyl group, confer upon it properties that are highly valuable in industrial settings. The nitrogen atoms in the piperazine ring can act as proton acceptors and metal complexing agents, while the ethanol tail provides polarity and hydrogen bonding capabilities.

The dual nature of this compound, possessing both a somewhat nonpolar heterocyclic core and a polar hydroxyl group, makes it a candidate for specialized solvent applications. Its structural relative, 2-piperazin-1-ylethanol, demonstrates high solubility in water and also in common organic solvents like ethanol and acetone. solubilityofthings.com This amphiphilic character is crucial for processes requiring the dissolution of a wide range of substances.

Table 1: Solubility Characteristics of a Related Compound (2-piperazin-1-ylethanol)

SolventSolubilityRationale
WaterHighFormation of hydrogen bonds via the hydroxyl group and nitrogen atoms. solubilityofthings.com
EthanolSolubleSimilar polarity and hydrogen bonding capability. solubilityofthings.com
AcetoneSolubleAbility to act as a hydrogen bond acceptor. solubilityofthings.com

This data is for a structurally related compound and is intended to be illustrative of the potential properties of this compound.

Piperazine and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The nitrogen atoms in the piperazine ring can donate lone-pair electrons to the vacant d-orbitals of metal atoms, forming a protective coordinate bond. This adsorption onto the metal surface creates a barrier that isolates the metal from the corrosive medium.

The molecular structure of this compound, with its hydrophilic ethanol head and more hydrophobic dimethylpiperazine tail, suggests that it could exhibit surface-active properties. Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. Emulsifiers are a type of surfactant that stabilize emulsions (mixtures of immiscible liquids).

While not a conventional surfactant structure, the amphiphilic nature of this compound could allow it to orient at interfaces, reducing interfacial tension. The effectiveness of a substance as a surfactant or emulsifier depends on the balance between its hydrophilic and lipophilic portions, often referred to as the Hydrophilic-Lipophilic Balance (HLB). The specific HLB of this compound would need to be determined experimentally to ascertain its suitability for particular surfactant or emulsifier applications. The synthesis of various piperazine-based compounds for diverse applications, including as intermediates for more complex molecules, has been widely reported, indicating the versatility of this chemical class. mdpi.comlew.ro

Advanced Analytical Methodologies for Purity, Quantification, and Process Monitoring of 2 2,4 Dimethyl Piperazin 1 Yl Ethanol

Chromatographic Separation Techniques

Chromatography is the cornerstone of pharmaceutical analysis, providing high-resolution separation of complex mixtures. For 2-(2,4-Dimethyl-piperazin-1-yl)-ethanol, various chromatographic techniques are employed to assess its purity, identify impurities, and separate its isomers.

Gas Chromatography (GC) with Advanced Detectors (e.g., FID, TCD, MS)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the ethanol (B145695) moiety and the tertiary amine structure of this compound, GC is a viable analytical method, although its polarity may necessitate derivatization to improve peak shape and thermal stability. Headspace GC is particularly useful for analyzing residual solvents from the manufacturing process.

Flame Ionization Detector (FID): This detector is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it ideal for the quantification of this compound and its organic impurities. mdpi.com The FID response is proportional to the number of carbon atoms, providing excellent linearity and a wide dynamic range for assay and purity determination. nih.govselvita.com

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to any compound with a thermal conductivity different from the carrier gas (typically helium or hydrogen). mdpi.com While less sensitive than the FID, it is non-destructive and useful for quantifying water content or permanent gases if they are relevant to the process. mdpi.com

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides definitive identification of the main component and its impurities by furnishing information about their molecular weight and fragmentation patterns. bjmu.edu.cnresearchgate.net This is invaluable for impurity profiling and structural elucidation of unknown degradation products or synthesis by-products. Simultaneous GC-FID/MS analysis allows for concurrent quantification (FID) and confirmation (MS). bjmu.edu.cnresearchgate.net

GC Detector Principle of Operation Selectivity Sensitivity Primary Application for this compound
FID Measures the increase in ions produced when the analyte is burned in a hydrogen-air flame.Selective for organic compounds with C-H bonds.High (pg level)Purity assay, quantification of organic impurities.
TCD Measures the difference in thermal conductivity between the carrier gas and the analyte/carrier gas mixture.Universal, responds to all compounds.Low (ng level)Analysis of water, residual gases.
MS Ionizes the analyte, separates ions by mass-to-charge ratio, and measures their abundance.Universal, provides structural information.Very High (fg-pg level)Definitive identification, impurity structure elucidation.

High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases (e.g., C18, HILIC, Chiral)

HPLC is the most widely used technique in pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.

Reversed-Phase (RP-C18): This is the workhorse of HPLC. A C18 (octadecylsilyl) stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). This mode is effective for separating this compound from non-polar and moderately polar impurities. The addition of an ion-pairing agent or buffer is often required to achieve good peak shape for basic compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are poorly retained in reversed-phase chromatography. researchgate.net It uses a polar stationary phase (e.g., bare silica, or bonded with diol or amino groups) and a mobile phase with a high concentration of a non-polar organic solvent. This technique is well-suited for retaining and separating the polar this compound from other polar impurities or excipients.

Chiral Chromatography: The this compound molecule possesses a chiral center at the C2 position of the piperazine (B1678402) ring, meaning it exists as a pair of enantiomers. Since enantiomers can have different pharmacological activities, their separation is critical. nih.gov This is achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are highly effective for resolving the enantiomers of various piperazine derivatives and amino alcohols. fagg.benih.govyoutube.com The separation is typically performed under normal phase, polar organic, or reversed-phase conditions.

HPLC Mode Stationary Phase Type Mobile Phase Type Separation Principle Application for this compound
Reversed-Phase (C18) Non-polar (e.g., Octadecylsilane)Polar (e.g., Water/Acetonitrile)Partitioning based on hydrophobicity.Purity determination, separation from less polar impurities.
HILIC Polar (e.g., Silica, Diol)Non-polar (e.g., Acetonitrile/Water)Partitioning of polar analytes into an adsorbed water layer.Analysis of the highly polar parent compound, separation from polar impurities.
Chiral Chiral Selector (e.g., derivatized polysaccharide)Varies (Normal, Polar, Reversed)Formation of transient diastereomeric complexes with differing stabilities.Separation and quantification of the (R)- and (S)-enantiomers.

Supercritical Fluid Chromatography (SFC) for Separation of Isomers

SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. It bridges the gap between GC and HPLC and is particularly advantageous for the separation of isomers and chiral compounds. bjmu.edu.cnnih.gov SFC often provides faster, more efficient, and greener separations than HPLC. nih.govtandfonline.com For this compound, SFC is the methodology of choice for resolving its enantiomers. fagg.be The use of polysaccharide-based chiral stationary phases in SFC has proven highly successful for separating enantiomers of piperazine derivatives and amino alcohols. fagg.be The technique's high efficiency and resolution also make it suitable for separating positional isomers or diastereomers if other chiral centers are present in related impurities.

Ion Chromatography for Impurity Profiling

While HPLC covers most organic impurities, Ion Chromatography (IC) is a specialized technique designed for the separation and quantification of ionic species. For a bulk drug substance like this compound, which is often synthesized and isolated as a salt, IC is essential for impurity profiling. It can be used to quantify inorganic anions (e.g., chloride, sulfate, phosphate) and cations (e.g., sodium, potassium) that may be present as counter-ions or process residuals. It is also effective for monitoring low levels of small, charged organic impurities or degradation products that are not well-retained or detected by conventional RP-HPLC.

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) separates molecules in a narrow-bore capillary based on their electrophoretic mobility in an applied electric field. Due to the basic nitrogen atoms in the piperazine ring, this compound will be positively charged in an acidic buffer. This allows for its separation from neutral impurities and other charged species based on differences in their charge-to-size ratio. CE offers extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption. Furthermore, CE is an excellent technique for chiral separations. By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, diastereomeric complexes are formed in-situ, allowing for the baseline resolution of the enantiomers of the target compound.

Spectrophotometric and Potentiometric Titration Methods for Purity and Assay

Titration methods are absolute, high-precision techniques ideal for the assay of bulk drug substances.

Potentiometric Titration: This is the most common and robust method for the assay of this compound. The two basic nitrogen atoms of the piperazine ring can be titrated with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint is detected by a sharp change in potential measured by an electrode system. This method is highly accurate, precise, and is a standard approach for the assay of basic pharmaceutical substances as described in many pharmacopoeias.

Spectrophotometric Titration: While the compound itself may lack a strong chromophore for direct UV-Vis spectrophotometric quantification, an indirect method can be developed. This often involves reacting the compound with an excess of a chromophoric reagent. A spectrophotometric method could also be based on the oxidation of the compound with a colored oxidizing agent like cerium(IV), where the decrease in the oxidant's absorbance is measured and correlated to the concentration of the drug. Such methods can be highly sensitive but require careful validation to ensure specificity against potential interferences.

Method Principle Advantages Disadvantages Application
Potentiometric Titration Neutralization of the basic amine groups with a standard acid, monitoring the potential change.High precision and accuracy, absolute method, low cost.Lower sensitivity than chromatographic methods, non-specific for impurities.Purity assay of the bulk drug substance.
Spectrophotometric Titration Measurement of light absorbance change during a reaction (e.g., redox or complexation).High sensitivity, can be automated.Often indirect, may require derivatization, potential for interference.Quantification in dilute solutions or formulations.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated analytical methods, which combine a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of this compound. They provide both qualitative and quantitative data, enabling the identification of the main compound, impurities, and by-products with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides a unique mass spectrum for each component, allowing for structural elucidation and confirmation. bookpi.org The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns resulting from the cleavage of the ethanol side chain and the piperazine ring.

Interactive Table: Potential GC-MS Parameters Below is a table of typical parameters for the GC-MS analysis of a piperazine derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly versatile and particularly useful for analyzing less volatile or thermally labile compounds. It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov For piperazine derivatives, which often lack a strong UV chromophore, MS detection is advantageous over UV detection as it does not require derivatization. jocpr.comresearchgate.net Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the target analyte for MS analysis. researchgate.net LC-MS can be used to identify and quantify this compound and its process-related impurities in complex matrices. nih.gov

Interactive Table: Potential LC-MS Parameters The following table outlines potential parameters for an LC-MS method.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR represents one of the most powerful tools for unequivocal structure elucidation. By physically coupling an HPLC system with an NMR spectrometer, it allows for the separation of individual compounds from a mixture, followed immediately by their structural analysis using NMR. This is particularly valuable for identifying unknown impurities or degradation products formed during the synthesis or storage of this compound. Temperature-dependent NMR studies on other piperazine derivatives have been used to investigate their conformational behavior, an analysis that could be applied to separated isomers or conformers using LC-NMR. rsc.orgrsc.org While technically demanding, LC-NMR provides a definitive link between a chromatographic peak and the molecular structure of the corresponding compound.

In-situ and On-line Process Analytical Technology (PAT) Applications

Process Analytical Technology (PAT), as defined by the U.S. Food and Drug Administration (FDA), is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.com The goal is to ensure final product quality through real-time or near-real-time monitoring and control. mt.comacs.org

For the synthesis of this compound, PAT can be implemented to monitor reaction kinetics, reagent consumption, product formation, and impurity generation. This facilitates a deeper process understanding, enhances safety, and improves efficiency. mt.com

In-situ and On-line Monitoring Tools

The synthesis of amines and related compounds can be monitored using various spectroscopic tools integrated directly into the reaction vessel (in-situ) or in a flow loop connected to the reactor (on-line). rsc.org

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy techniques are well-suited for real-time monitoring of chemical reactions. acs.orgrsc.org For instance, in a potential synthesis of this compound, an in-line FTIR or Raman probe could track the disappearance of a key functional group from a starting material (e.g., a carbonyl group of a precursor) and the appearance of bands corresponding to the product molecule. This allows for real-time tracking of reaction progress and endpoint determination.

FlowNMR : In-line FlowNMR has been successfully used to monitor reactions in continuous flow processes. rsc.org It can provide detailed structural information in real-time, allowing for the quantification of reactants, intermediates, and products directly in the reaction stream. This would be a powerful tool for understanding the kinetics of the formation of this compound.

On-line Chromatography : Automated on-line HPLC or UHPLC systems can periodically sample the reaction mixture, providing detailed separation and quantification of all components. chromatographyonline.com This approach gives a comprehensive snapshot of the reaction's state, including the formation of trace-level impurities.

Interactive Table: Potential PAT Applications in Synthesis This table details how PAT tools could be applied to monitor the synthesis of this compound.

By implementing these PAT applications, the synthesis of this compound can be transformed from a conventional batch process to a highly controlled, data-rich operation, ensuring consistent quality and process efficiency.

Future Research Directions and Uncharted Territories in 2 2,4 Dimethyl Piperazin 1 Yl Ethanol Chemistry

Exploration of Bio-inspired and Sustainable Synthesis Routes

The synthesis of piperazine (B1678402) derivatives is undergoing a green revolution, moving away from conventional methods towards more environmentally benign processes. Future research on 2-(2,4-Dimethyl-piperazin-1-yl)-ethanol will likely prioritize the adoption of these sustainable strategies. Green chemistry approaches, such as microwave-assisted synthesis and the use of photoredox catalysis with organic photocatalysts, offer pathways to reduce energy consumption and avoid toxic reagents. researchgate.netsemanticscholar.org

Recent advancements have demonstrated the efficacy of visible-light-promoted reactions and the use of piperazine itself as an eco-friendly solvent for producing related structures. rsc.org A notable development is the base-induced synthesis of piperazine derivatives using ethanol (B145695) (EtOH) as a solvent, which provides a water and dioxygen insensitive reaction system and simplifies purification. mdpi.com Applying these principles to the synthesis of this compound could significantly improve its environmental footprint.

Table 1: Comparison of Conventional and Potential Sustainable Synthesis Methods for Piperazine Derivatives.
AspectConventional SynthesisPotential Sustainable Routes
CatalystsHeavy metals (e.g., Palladium)Organic photocatalysts, biocatalysts semanticscholar.org
SolventsVolatile organic compounds (e.g., DMF)Green solvents (e.g., water, ethanol), solvent-free conditions mdpi.comresearchgate.net
Energy SourceProlonged heating with conventional methodsMicrowave irradiation, visible light researchgate.netrsc.org
EfficiencyOften requires multiple steps and complex purificationOne-pot reactions, multicomponent reactions, simplified purification mdpi.comresearchgate.net

Development of Novel Functional Materials and Smart Systems

The unique structure of this compound, featuring two reactive nitrogen atoms and a hydroxyl group, makes it an ideal building block for novel functional materials. The parent compound, 2-piperazin-1-ylethanol, is already utilized in polymer chemistry to enhance material properties. nih.gov

Future research could incorporate this compound as a monomer or cross-linking agent to create high-performance polymers. For instance, piperazine derivatives have been used to synthesize antimicrobial polymers applicable to water purification systems and biomedical textiles. semanticscholar.orgrsc.org The synthesis of piperazine-methacrylate monomers and their subsequent polymerization opens a direct route to such materials. rsc.org Furthermore, piperazine has been successfully employed as a water-soluble cross-linker in the fabrication of polyimide aerogels, dramatically improving their compressive strength, resilience, and thermal insulation properties. acs.orgacs.org Another promising avenue is the use of piperazine-based couplers to create azetidinium-functionalized polymers, which are highly reactive and useful for creating surfaces with tailored properties like enhanced adhesion. acs.orgacs.org

Table 2: Potential Applications of this compound in Functional Materials.
Material TypePotential Role of the CompoundResulting Properties & Applications
Antimicrobial PolymersMonomer or functionalizing agentSurfaces for wound dressings, water purification, and antimicrobial fabrics rsc.orgnih.gov
High-Performance AerogelsWater-soluble cross-linking agentEnhanced compressive strength, resilience, and thermal insulation for aerospace and construction acs.orgacs.org
Smart HydrogelspH-responsive monomerDrug delivery systems, sensors
Functionalized SurfacesComponent of a bifunctional couplerImproved adhesion, reactive coatings for biomedical devices acs.orgacs.org

Advanced Computational Design and High-Throughput Screening for New Applications

Computational chemistry offers a powerful toolkit for accelerating the discovery of new applications for this compound without costly and time-consuming laboratory work. Techniques like molecular docking and molecular dynamics simulations can be used to screen the compound against vast libraries of biological targets, such as enzymes and receptors, to identify potential therapeutic uses. nih.gov

For example, computational studies on other piperazine derivatives have successfully deciphered their binding modes and identified crucial amino acid residues for interaction, guiding the future design of more potent and selective drug candidates. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further refine this process by building models that predict the biological activity or material properties of new, hypothetical derivatives based on their molecular structure. nih.gov This in silico approach allows for the high-throughput screening of virtual compound libraries, prioritizing the most promising candidates for synthesis and testing.

Table 3: Computational Techniques for Exploring New Applications.
Computational MethodObjectivePotential Outcome for this compound
Molecular DockingPredict binding affinity and orientation to a target proteinIdentification of potential new drug targets nih.gov
Molecular Dynamics (MD) SimulationSimulate the movement and interaction of the molecule with its environment over timeUnderstanding ligand stability and the dynamics of receptor binding nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlate molecular structure with chemical or biological activityDesign of new derivatives with enhanced properties (e.g., higher bioactivity, better material performance) nih.gov
High-Throughput Virtual ScreeningRapidly screen large libraries of compounds against a targetDiscovery of novel hits for diverse applications in medicine and materials science

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for synthesis planning and discovery. Machine learning (ML) models are increasingly capable of predicting the outcomes of chemical reactions with high accuracy, often outperforming human experts. sigmaaldrich.com These tools can be leveraged to explore the vast chemical space around this compound.

Forward-reaction prediction tools, which use models like graph convolutional neural networks or sequence-to-sequence algorithms, can predict the likely products of a reaction, including potential side products. mdpi.com This is invaluable for validating synthetic routes and identifying novel transformations. Furthermore, ML-guided strategies can optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and selectivity. mdpi.comnih.gov By training these models on large reaction databases, which can be automatically populated by mining scientific literature, researchers can develop robust predictive tools. mdpi.com Applying these AI/ML systems to this compound could rapidly identify the most efficient and novel synthetic pathways, accelerating its development for various applications.

Table 4: AI and Machine Learning Approaches in Chemical Synthesis.
AI/ML ApplicationDescriptionImpact on Research
Forward-Reaction PredictionPredicts the product(s) of a given set of reactants and conditions. mdpi.comValidates proposed synthetic steps and identifies potential side reactions.
Retrosynthesis PlanningIdentifies potential starting materials and reaction pathways to synthesize a target molecule.Suggests novel and efficient synthetic routes.
Reaction OptimizationUses algorithms like Bayesian optimization to find the optimal reaction conditions for yield and selectivity. mdpi.comReduces the number of experiments needed, saving time and resources.
Automated Literature MiningEmploys Natural Language Processing (NLP) to extract reaction data from unstructured text. mdpi.comContinuously expands and improves the datasets used to train predictive models.

Emerging Roles in Energy and Environmental Technologies

The unique chemical properties of piperazine derivatives position them as strong candidates for addressing critical challenges in energy and environmental science. A particularly promising area is carbon capture. Aqueous solutions of piperazine (PZ) are recognized as superior solvents for capturing carbon dioxide (CO2) from industrial flue gas compared to the benchmark monoethanolamine (MEA), owing to a faster absorption rate and higher capacity. researchgate.netideaconnection.com

Research has shown that modifying the piperazine structure can further enhance performance. researchgate.net For example, studies on 1-methylpiperazine (B117243) (1-MPZ) and 2-methylpiperazine (B152721) (2-MPZ) have provided valuable data on how substitution affects CO2 absorption rates and equilibrium solubility. researchgate.net This suggests that this compound, with its specific substitution pattern and hydroxyl group, could offer a unique and potentially advantageous balance of reactivity, capacity, and regeneration energy. Another approach involves impregnating solid supports, like activated carbon, with piperazine to create efficient and stable adsorbents for CO2. nih.gov Beyond carbon capture, the demonstrated use of piperazine-based polymers in water purification highlights a clear role in environmental remediation. rsc.orgnih.gov

Table 5: Performance Data for Selected Aqueous Piperazine Derivatives in CO2 Capture (Data derived from wetted wall column experiments).
Solvent (8m concentration unless noted)Relative Absorption Rate RankingOperating Capacity RankingEnthalpy of Absorption (ΔHabs, kJ/mol CO2)
Piperazine (PZ)HighMedium~70 researchgate.net
1-Methylpiperazine (1-MPZ)High (similar to PZ)Medium-High~70 researchgate.net
2-Methylpiperazine (2-MPZ)MediumHigh~70 researchgate.net
N-(2-hydroxyethyl)piperazine (HEP) (7.7m)Medium-LowLow-Medium~70 researchgate.net
Monoethanolamine (MEA)LowLowNot specified in source researchgate.net
Source: Adapted from research findings on aqueous piperazine derivatives for CO2 capture. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
2-(3,4-Dimethyl-piperazin-1-yl)-ethanol
2-piperazin-1-ylethanol
1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride
1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride
1-methylpiperazine (1-MPZ)
2-methylpiperazine (2-MPZ)
2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles
2-[4-(2-amino-ethyl)-piperazin-1-yl]-ethanol
2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol
Azetidinium
Epichlorohydrin
Ethanol
Monoethanolamine (MEA)
N-(2-hydroxyethyl)piperazine (HEP)
Piperazine
Polyimide (PI)

Concluding Perspectives on the Academic Impact of 2 2,4 Dimethyl Piperazin 1 Yl Ethanol Research

Broader Implications for Heterocyclic and Amine Chemistry

The study of piperazine (B1678402) and its derivatives is a significant subfield of heterocyclic chemistry. These six-membered rings containing two nitrogen atoms are privileged structures in medicinal chemistry and material science. Research into chiral N,N'-dimethyl-1,4-piperazines, for instance, showcases the effort to create novel ligands for asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. researchgate.net

The hypothetical study of 2-(2,4-Dimethyl-piperazin-1-yl)-ethanol could contribute to this field by:

Exploring Structure-Activity Relationships: The specific placement of two methyl groups on the piperazine ring, combined with a hydroxyethyl (B10761427) substituent, presents a unique stereochemical and electronic profile. Research would elucidate how these features influence properties like basicity, nucleophilicity, and receptor binding affinity compared to simpler or differently substituted piperazines.

Developing Novel Synthetic Methodologies: The synthesis of this specific isomer would pose its own set of challenges and could lead to new or optimized synthetic routes for creating asymmetrically substituted piperazines.

Expanding the Chemical Space: The characterization and documentation of its properties would add a new data point to the vast library of heterocyclic compounds, potentially serving as a building block or a reference compound for future studies.

Outlook for Future Scholarly Endeavors and Interdisciplinary Research

While currently undocumented in an academic context, this compound holds potential for future investigation across several disciplines.

Medicinal Chemistry: Given that the piperazine-ethanol scaffold is present in many biologically active molecules, this compound could be synthesized and screened for various pharmacological activities. Its structural similarity to known bioactive compounds makes it a candidate for initial exploration as an antagonist or agonist at various receptors.

Material Science: Amines and their derivatives are often studied for their roles in creating polymers, as curing agents for epoxies, or in the development of functional materials. The properties of this compound could be evaluated for such applications.

Coordination Chemistry: The two nitrogen atoms and the hydroxyl group offer multiple potential coordination sites for metal ions. Future research could explore its utility as a ligand in forming novel metal complexes, which might have catalytic or material applications.

Q & A

Q. What are the standard synthetic routes for 2-(2,4-Dimethyl-piperazin-1-yl)-ethanol, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution reactions involving piperazine derivatives and haloethanol precursors. For example, substituting a halogen atom in 2-chloroethanol with 2,4-dimethylpiperazine under reflux in ethanol (or similar polar solvents) is a common approach .
  • Purity Optimization : Recrystallization using ethanol or acetone is recommended to remove unreacted starting materials. Column chromatography (silica gel, eluting with ethyl acetate/methanol mixtures) can further purify the product. Purity should be confirmed via HPLC (C18 columns, UV detection at 254 nm) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the piperazine ring (δ 2.3–3.5 ppm for methyl groups, δ 3.6–4.2 ppm for ethanol’s CH2_2 groups) and rule out stereochemical impurities .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX software) resolves the 3D structure, confirming substituent positions on the piperazine ring .
  • Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (expected m/z ~187 for [M+H]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies involving this compound?

Methodological Answer:

  • Case Study : If receptor-binding assays yield conflicting results (e.g., dopamine D2 vs. serotonin 5-HT1A_{1A} affinity), validate assays using:
    • Radioligand Competition Assays : Compare KiK_i values under standardized conditions (pH 7.4, 37°C) .
    • Molecular Docking : Use software like AutoDock Vina to predict binding modes and identify steric clashes or hydrogen-bond mismatches .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability in IC50_{50} measurements .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

  • pKa Prediction : Use MarvinSketch or ACD/Labs to estimate pKa values (e.g., predicted pKa ~2.5 for the piperazine nitrogen, similar to hydroxyzine derivatives) .
  • Thermodynamic Stability : Calculate enthalpy of formation (ΔfH°) via quantum mechanics (e.g., Gaussian 16) and compare with experimental data from NIST thermochemical tables .
  • Solubility : Apply COSMO-RS models to predict solubility in ethanol/water mixtures, critical for formulation studies .

Q. How can researchers address discrepancies in stability data under varying storage conditions?

Methodological Answer:

  • Stability Testing :
    • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Common degradation pathways include oxidation of the ethanol moiety to acetic acid derivatives .
    • pH-Dependent Stability : Use phosphate-buffered solutions (pH 3–9) to identify optimal storage conditions. Piperazine derivatives are prone to hydrolysis at extremes (pH < 2 or >10) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

Methodological Answer:

  • Experimental Design :
    • Cell Line Validation : Ensure mycoplasma-free status and consistent passage numbers (e.g., HepG2 vs. HEK293).
    • Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC50_{50} values.
  • Mechanistic Insights : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis vs. oxidative stress pathways) in sensitive vs. resistant cell lines .

Q. What strategies mitigate batch-to-batch variability in pharmacological activity?

Methodological Answer:

  • Quality Control (QC) Protocols :
    • HPLC-PDA : Ensure ≥98% purity with retention time consistency (±0.2 min).
    • Residual Solvent Analysis : Use GC-MS to detect ethanol or acetone residues (limit: <500 ppm) .
  • Bioactivity Normalization : Express activity relative to an internal standard (e.g., chlorpromazine for dopamine receptor assays) to account for minor impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.